Methyl 6-methoxynaphthalene-2-acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 6-methoxynaphthalene-2-acetate often involves multi-step reactions, highlighting the complexity of obtaining such molecules. For instance, the practical synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, showcases various synthetic procedures including methylation with dimethyl sulfate and methyl halides, with environmental and toxicological concerns driving the search for new methylating reagents (Xu & He, 2010).
Molecular Structure Analysis
The molecular structure of derivatives of Methyl 6-methoxynaphthalene-2-acetate, such as (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, has been characterized by various spectroscopic methods and crystallography, revealing complex interactions such as C‒H···O dimer formations (Mao et al., 2015).
Chemical Reactions and Properties
Methyl 6-methoxynaphthalene-2-acetate undergoes various chemical reactions, reflecting its reactive nature. For example, the reaction of methoxynaphthalenes with malonamide in the presence of manganese(III) acetate yields 2-acetoxy-2-(1-naphthyl)propanediamides, indicating the influence of electron-donating substituents like methoxyl groups on reactivity (Tsunoda et al., 1991).
Physical Properties Analysis
The physical properties of Methyl 6-methoxynaphthalene-2-acetate derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by molecular modifications. Studies on related compounds provide insight into how variations in molecular structure affect these physical properties.
Chemical Properties Analysis
The chemical properties of Methyl 6-methoxynaphthalene-2-acetate, including its reactivity, stability, and interaction with other chemical species, are pivotal in its application as an intermediate in organic synthesis. Research has explored various aspects of its chemistry, such as the highly selective synthesis of 2-methoxy-6-acetylnaphthalene, demonstrating the compound's potential in creating valuable chemical entities (Yamazaki et al., 2017).
Scientific Research Applications
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is effective in identifying biologically important thiols in pharmaceutical formulations by providing fluorescent adducts for separation and detection (Gatti, R. et al., 1990).
A practical synthesis method for 2-bromo-6-methoxynaphthalene using dimethyl carbonate, an environmentally benign substitute for methyl halides and dimethyl sulfate, has been developed, showing potential for future industrial applications (Wei-Ming Xu & Hong-Qiang He, 2010).
Methoxynaphthalenes can react with active methylene compounds like malonamide to produce 2-acetoxy-2-(1-naphthyl)propanediamides and 2-hydroxy-2-(1-naphthyl)propanediamides (Tsunoda, K. et al., 1991).
Catalytic methylation of 2-naphthol with dimethyl carbonate on 20% (w/w) CHT/HMS catalysts shows 92% conversion and 90% selectivity towards 2-methoxynaphthalene, providing a greener alternative to traditional methods (Yadav, G. & Salunke, J. Y., 2013).
5,6-Dimethoxynaphthalene-2-carboxylic acid, synthesized in seven steps, demonstrates in vitro antibacterial activity against pathogenic bacteria (Göksu, S. & Uğuz, M., 2005).
Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite can produce 1-acetyl-2-methoxynaphthalene, a precursor to the anti-inflammatory agent Naproxen (Fromentin, E. et al., 2000).
Zeolite catalysts with low acidity are effective in synthesizing 2-methoxy-6-acetylnaphthalene, another key intermediate for Naproxen (Yamazaki, T. et al., 2017).
Safety And Hazards
Future Directions
Future research on “Methyl 6-methoxynaphthalene-2-acetate” could focus on developing new environment-friendly acylation catalysts . Additionally, surface functionalization with conjugated molecules represents a new strategy to activate or enhance photo-induced charge transfer of semiconductor materials .
properties
IUPAC Name |
methyl 2-(6-methoxynaphthalen-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPGMAVYLECN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178706 | |
Record name | Methyl 6-methoxynaphthalene-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxynaphthalene-2-acetate | |
CAS RN |
23981-48-8 | |
Record name | Methyl 6-methoxy-2-naphthylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23981-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methoxynaphthalene-2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-methoxynaphthalene-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-methoxynaphthalene-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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